Ammonium hexafluorophosphate fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

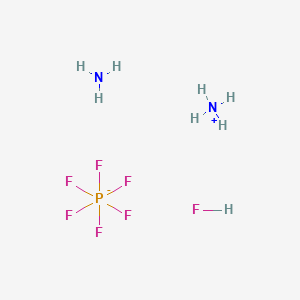

Ammonium hexafluorophosphate fluoride is an inorganic compound with the chemical formula NH₄PF₆. It is a white, water-soluble, hygroscopic solid that consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻). This compound is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .

Méthodes De Préparation

Ammonium hexafluorophosphate fluoride can be synthesized through various methods. One common synthetic route involves combining neat ammonium fluoride (NH₄F) with phosphorus pentachloride (PCl₅). The reaction proceeds as follows :

[ \text{PCl}_5 + 6 \text{NH}_4\text{F} \rightarrow \text{NH}_4\text{PF}_6 + 5 \text{NH}_4\text{Cl} ]

Alternatively, it can also be produced from phosphonitrilic chloride (PNCl₂) and hydrogen fluoride (HF):

[ \text{PNCl}_2 + 6 \text{HF} \rightarrow \text{NH}_4\text{PF}_6 + 2 \text{HCl} ]

Industrial production methods often involve the sequential addition of ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle. This process is followed by the addition of methanol and ammonia water, leading to the crystallization of this compound .

Analyse Des Réactions Chimiques

Ammonium hexafluorophosphate fluoride undergoes various chemical reactions, including:

Substitution Reactions: The hexafluorophosphate anion can be replaced by other anions in substitution reactions.

Hydrolysis: Under acidic conditions, this compound can hydrolyze to form phosphate ions and hydrogen fluoride.

Common reagents used in these reactions include hydrofluoric acid (HF) and phosphorus pentachloride (PCl₅). The major products formed from these reactions are typically ammonium chloride (NH₄Cl) and hexafluorophosphoric acid (HPF₆).

Applications De Recherche Scientifique

Ammonium hexafluorophosphate fluoride has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of ammonium hexafluorophosphate fluoride involves its dissociation into ammonium cations (NH₄⁺) and hexafluorophosphate anions (PF₆⁻) in aqueous solutions. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions where minimal interference from the anion is desired .

Comparaison Avec Des Composés Similaires

Ammonium hexafluorophosphate fluoride can be compared with other similar compounds, such as:

Potassium hexafluorophosphate (KPF₆): Similar to this compound, it is used as a source of the hexafluorophosphate anion but has different solubility and reactivity properties.

Sodium hexafluorophosphate (NaPF₆): Another source of the hexafluorophosphate anion, it is used in similar applications but has different ionic properties.

Lithium hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries, it has unique electrochemical properties compared to this compound.

This compound is unique due to its specific ionic properties and its ability to act as a weakly coordinating anion, making it valuable in various chemical and industrial applications.

Activité Biologique

Ammonium hexafluorophosphate fluoride (AHF) is a compound that has garnered attention in various fields, particularly in environmental science and biochemistry, due to its unique properties and biological activities. This article explores the biological activity of AHF, focusing on its effects on enzymatic activity in soil, toxicity profiles, and potential applications in microbial studies.

1. Enzymatic Activity in Soil

Recent studies have highlighted the influence of AHF on soil enzyme activities, which are crucial for nutrient cycling and overall soil health. The application of ammonium hexafluorophosphate has been shown to increase fluoride content in soil, particularly in forms that are bioavailable to plants. This increase is correlated with significant changes in enzymatic activities:

- Dehydrogenases : The activity of dehydrogenases decreased with higher fluoride concentrations, indicating potential toxicity to microbial communities responsible for organic matter decomposition.

- Acid Phosphatase : Similar inhibitory effects were observed for acid phosphatase, an enzyme important for phosphorus availability.

- Alkaline Phosphatase : In contrast, alkaline phosphatase activity was positively correlated with fluoride levels, suggesting a compensatory mechanism or adaptation by certain microbial populations .

Table 1: Effects of AHF on Soil Enzyme Activities

| Enzyme Type | Effect of AHF Application | Correlation with Fluoride Concentration |

|---|---|---|

| Dehydrogenases | Inhibited | Negative |

| Acid Phosphatase | Inhibited | Negative |

| Alkaline Phosphatase | Stimulated | Positive |

2. Toxicity Profiles

The toxicity of AHF is a significant concern, especially regarding its effects on human health and the environment. AHF can cause severe chemical burns upon contact and is associated with systemic toxicity due to fluoride ion release. Key findings include:

- Acute Toxicity : Ingestion can lead to gastrointestinal burns and systemic fluoride toxicity, characterized by muscle contractions and cardiovascular complications.

- Chronic Effects : Prolonged exposure may result in chronic health issues related to calcium metabolism due to fluoride's interference with calcium homeostasis .

3. Microbial Responses to AHF

The impact of AHF on microbial communities has been a subject of research aimed at understanding its ecological consequences. Studies have shown that specific microbes can adapt to high fluoride concentrations through various mechanisms:

- Defluorination Enzymes : Certain bacteria, such as Rhodopseudomonas palustris, possess enzymes capable of cleaving C-F bonds, allowing them to metabolize organofluorine compounds effectively.

- Growth Inhibition : While some microbes can adapt, high levels of fluoride remain toxic and can inhibit growth and metabolic functions in sensitive strains .

Case Study 1: Soil Health Impact

A study conducted on loamy sand soils treated with varying concentrations of AHF demonstrated a clear correlation between fluoride levels and enzyme activity changes over a 14-day period. The highest dosages led to marked reductions in dehydrogenase and acid phosphatase activities while stimulating alkaline phosphatase activity significantly.

Case Study 2: Microbial Fluoride Tolerance

Research involving Pseudomonas species has indicated that certain strains can tolerate elevated fluoride levels by activating specific metabolic pathways that mitigate the toxic effects of fluoride ions. This adaptability highlights the potential for bioremediation strategies utilizing fluoride-resistant microorganisms.

Propriétés

IUPAC Name |

azanium;azane;hexafluorophosphate;hydrofluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIAZSWADWPHPB-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].N.F.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7H8N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.040 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.